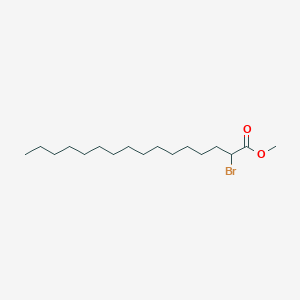

Methyl 2-bromohexadecanoate

説明

Methyl 2-bromohexadecanoate (C₁₇H₃₃BrO₂) is a brominated fatty acid methyl ester characterized by a 16-carbon chain with a bromine atom at the second position and a methyl ester group at the terminal carboxylate. This compound is primarily utilized in organic synthesis as a precursor for nucleophilic substitution reactions, enabling the introduction of heteroatoms (e.g., iodine) or functional groups at the α-carbon . Its synthesis often involves bromination of hexadecanoic acid derivatives or substitution reactions using bromine-containing reagents.

特性

CAS番号 |

16725-35-2 |

|---|---|

分子式 |

C17H33BrO2 |

分子量 |

349.3 g/mol |

IUPAC名 |

methyl 2-bromohexadecanoate |

InChI |

InChI=1S/C17H33BrO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(18)17(19)20-2/h16H,3-15H2,1-2H3 |

InChIキー |

QTHPWZRRQHIAHV-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCCCCCC(C(=O)OC)Br |

製品の起源 |

United States |

類似化合物との比較

Methyl 2-Iodohexadecanoate

- Structure : Replaces bromine with iodine (C₁₇H₃₃IO₂).

- Synthetic Route: Methyl 2-bromohexadecanoate undergoes nucleophilic substitution with NaI in CH₃CN, achieving a 93% yield, significantly higher than direct iodination methods (38% yield) .

- Reactivity : The iodine atom enhances leaving-group ability, making it more reactive in subsequent alkylation or cross-coupling reactions compared to the brominated analog.

- Applications : Used in thyroid metabolism studies due to iodine’s biological relevance .

2-Bromohexadecanoate Esters with Varied Protecting Groups

- Examples: 2-Bromohexadecanoate tert-butyl ester (2e): Features a bulky tert-butyl group instead of methyl.

- Synthesis: Recrystallization in methanol yields 73.5% purity .

- Impact: The tert-butyl group increases steric hindrance, slowing substitution reactions but improving stability during storage. 2-Bromohexadecanoate benzhydryl ester (2f): Contains a benzhydryl moiety.

- Synthesis : Chromatography with cyclohexane/ethyl acetate (4:1) achieves high yields (~99%) .

- Applications : The aromatic groups enhance UV detectability in analytical workflows.

Shorter-Chain Brominated Esters

- Methyl 2-bromo-2-methoxyacetate (C₄H₇BrO₃): Structure: Shorter carbon chain (4 carbons) with a methoxy group adjacent to bromine. Properties: Lower molar mass (183 g/mol vs. 349.35 g/mol for methyl 2-bromohexadecanoate) and higher polarity due to the methoxy group, influencing solubility in polar solvents . Reactivity: The electron-donating methoxy group destabilizes the adjacent bromine, accelerating substitution reactions compared to linear-chain analogs.

Non-Brominated Methyl Esters

- Methyl decanoate (C₁₁H₂₂O₂): Comparison: Lacks bromine but shares the methyl ester functionality. Applications: Used in biodiesel and fragrance industries, highlighting how halogenation expands utility in synthetic chemistry .

- Sandaracopimaric acid methyl ester: A diterpenoid methyl ester with a complex bicyclic structure. Relevance: Demonstrates the versatility of methyl esters in natural product derivatization, though lacking the reactive α-halogen present in methyl 2-bromohexadecanoate .

Data Tables

Table 2: Spectroscopic Data (¹H NMR)

Q & A

Q. What are the key synthetic applications of Methyl 2-bromohexadecanoate in organic chemistry?

Methyl 2-bromohexadecanoate serves as a versatile intermediate in nucleophilic substitution reactions. For example, it reacts with sodium iodide (NaI) in acetonitrile (CH₃CN) to yield methyl 2-iodohexadecanoate with 93% efficiency, demonstrating its utility in halogen-exchange reactions . Additionally, aminolysis with gaseous NH₃ in methanol-chloroform mixtures produces 2-bromohexadecanamide (55% yield), highlighting its role in synthesizing amide derivatives .

Methodological Tip : Optimize substitution reactions by controlling solvent polarity and reaction time. Use anhydrous conditions to minimize side reactions.

Q. How is Methyl 2-bromohexadecanoate characterized to confirm purity and structure?

Characterization involves:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the bromine substitution at the C2 position.

- Gas Chromatography-Mass Spectrometry (GC-MS) : To assess purity and molecular weight.

- Elemental Analysis : Validate elemental composition (C, H, Br). Ensure reagents are sourced from certified suppliers, and report purity levels (e.g., >95% by GC) and storage conditions (e.g., inert atmosphere, -20°C) to enhance reproducibility .

Advanced Research Questions

Q. How can reaction conditions be optimized for bromine substitution in Methyl 2-bromohexadecanoate?

Substitution efficiency depends on:

- Solvent Selection : Polar aprotic solvents (e.g., CH₃CN) enhance nucleophilicity.

- Catalyst Use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) may improve reaction rates.

- Temperature Control : Mild heating (40–60°C) balances reactivity and decomposition risks. Refer to thermodynamic data for analogous esters (e.g., methyl tetradecanoate) to model reaction parameters .

Q. What strategies resolve contradictions in reactivity data for Methyl 2-bromohexadecanoate derivatives?

Discrepancies in yields or side products may arise from:

- Impurity Profiles : Trace moisture or residual acids can hydrolyze esters. Use Karl Fischer titration to quantify water content .

- Steric Effects : Bulky nucleophiles may exhibit lower reactivity at the C2 position. Compare results with methyl 2-chlorohexadecanoate for mechanistic insights .

- Statistical Analysis : Apply ANOVA to evaluate reproducibility across batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。